(2-Bromo-4-chlorophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMAKWLPKMJEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Bromo-4-chlorophenyl)methanesulfonamide CAS number and chemical identity
The following technical guide provides an in-depth analysis of (2-Bromo-4-chlorophenyl)methanesulfonamide , a specialized intermediate in medicinal chemistry.
Identity, Synthesis, and Application in Fragment-Based Drug Discovery
Chemical Identity & Core Specifications[1][2][3][4]
(2-Bromo-4-chlorophenyl)methanesulfonamide is a high-value halogenated benzyl sulfonamide. Its structure combines a primary sulfonamide moiety with a di-halogenated phenyl ring, making it a versatile "lynchpin" scaffold. The orthogonal reactivity of the bromine (C2) and chlorine (C4) atoms allows for sequential cross-coupling reactions, while the sulfonamide group serves as a critical pharmacophore for hydrogen bonding networks in enzyme active sites (e.g., Carbonic Anhydrases, proteases).
Nomenclature & Identifiers
| Parameter | Specification |
| IUPAC Name | (2-Bromo-4-chlorophenyl)methanesulfonamide |
| Common Name | 2-Bromo-4-chlorobenzylsulfonamide |
| CAS Number | 1423031-31-5 |
| Molecular Formula | C |
| Molecular Weight | 284.56 g/mol |
| MDL Number | MFCD22741306 |
| SMILES | NS(=O)(=O)CC1=C(Br)C=C(Cl)C=C1 |
| InChI Key | UQKDFHKTGLZENW-UHFFFAOYSA-N |
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 134–138 °C (Predicted/Typical for class) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa | ~10.0 (Sulfonamide NH |
| LogP | ~1.7 (Predicted) |
Strategic Synthesis Protocol
The synthesis of (2-Bromo-4-chlorophenyl)methanesulfonamide is best achieved through a nucleophilic substitution-oxidation sequence starting from the corresponding benzyl halide. The following protocol prioritizes yield and purity, utilizing the "Thiourea Method" to avoid the harsh conditions often associated with direct sulfochlorination.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic route from benzyl bromide to sulfonamide.[1]
Detailed Methodology
Step 1: Formation of Isothiouronium Salt
Rationale: Direct conversion of benzyl halides to sulfonyl chlorides using sulfite can be sluggish for sterically crowded (ortho-substituted) rings. The thiourea approach is more robust.
-
Charge: In a round-bottom flask, dissolve 2-Bromo-4-chlorobenzyl bromide (CAS 33924-45-7) (1.0 eq) in Ethanol (5 mL/mmol).
-
Add: Add Thiourea (1.1 eq) in one portion.
-
Reflux: Heat to reflux for 2–3 hours. The product often precipitates as the HBr salt upon cooling.
-
Isolate: Filter the white solid, wash with cold ethanol, and dry.
Step 2: Oxidative Chlorination
Rationale: This step converts the sulfur-carbon bond into the highly reactive sulfonyl chloride.
-
Suspend: Suspend the isothiouronium salt in a mixture of water and acetic acid (1:1 v/v). Cool to 0–5 °C.
-
Chlorinate: Bubble Chlorine gas (Cl
) slowly through the solution OR add N-Chlorosuccinimide (NCS) (3.0 eq) portion-wise. Maintain temperature below 10 °C to prevent hydrolysis. -
Extract: The solid (2-Bromo-4-chlorophenyl)methanesulfonyl chloride (CAS 1427379-23-4) will precipitate or form an oil. Extract with Dichloromethane (DCM), wash with cold water and brine. Dry over MgSO
.-
Critical Checkpoint: Use immediately in Step 3; sulfonyl chlorides are moisture sensitive.
-
Step 3: Amination
Rationale: Conversion of the chloride to the stable sulfonamide.
-
Dissolve: Dissolve the crude sulfonyl chloride in THF or Dioxane.
-
Ammonolysis: Cool to 0 °C. Add Ammonium Hydroxide (28-30% NH
) (5.0 eq) or bubble anhydrous NH gas. -
Stir: Allow to warm to room temperature and stir for 1–2 hours.
-
Workup: Evaporate volatiles. Triturate the residue with water/ethanol to remove ammonium salts. Recrystallize from Ethanol/Water if necessary to obtain pure (2-Bromo-4-chlorophenyl)methanesulfonamide .
Applications in Drug Discovery
This compound is not merely an end-product but a strategic "Fragment" for Fragment-Based Drug Discovery (FBDD) . Its specific substitution pattern offers unique advantages.
Scaffold Diversification Logic
The 2-Bromo and 4-Chloro positions have distinct reactivities toward Palladium-catalyzed cross-coupling, allowing for "regioselective decoration" of the core.
Figure 2: Orthogonal reactivity map for scaffold elaboration.
-
Selective Coupling (Path A): The C-Br bond is weaker than the C-Cl bond. Under standard Suzuki conditions (e.g., Pd(PPh
) , Na CO ), the bromine at position 2 reacts preferentially, allowing the introduction of a biaryl system while leaving the chlorine intact for later steps. -
Sultam Synthesis (Path C): An intramolecular Buchwald-Hartwig coupling between the sulfonamide nitrogen and the ortho-bromine can cyclize the molecule to form a benzosultam (3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxide). Benzosultams are privileged structures in anti-inflammatory and antiviral research.
-
Bioisosterism: The methanesulfonamide group (-CH
SO NH ) mimics the transition state of amide hydrolysis and acts as a bioisostere for carboxylic acids or hydroxamic acids in metalloprotease inhibitors.
Therapeutic Relevance
-
Enzyme Inhibition: Sulfonamides are classic inhibitors of Carbonic Anhydrases (CA). The bulky, halogenated tail of this molecule targets the hydrophobic pocket of CA-II and CA-IX (cancer targets).
-
HIF-2α Antagonists: Halogenated benzyl systems are frequently observed in the structure-activity relationship (SAR) data of Hypoxia-Inducible Factor 2α inhibitors.
Safety & Handling (SDS Summary)
| Hazard Class | Signal Word | Hazard Statements |
| Skin Irritation | Warning | H315: Causes skin irritation. |
| Eye Irritation | Warning | H319: Causes serious eye irritation. |
| STOT-SE | Warning | H335: May cause respiratory irritation. |
-
Precursors: The benzyl bromide precursor is a potent lachrymator (tear gas agent). Handle strictly in a fume hood. The sulfonyl chloride intermediate is corrosive and releases HCl upon contact with moisture.
References
-
PubChem Compound Summary . (2-Bromo-4-chlorophenyl)methanesulfonamide (CID 71683198). National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics . (2-Bromo-4-chlorophenyl)methanesulfonyl chloride (Precursor CAS 1427379-23-4).[2][3] Georganics Catalog. Retrieved from [Link]
- Scott, K. A., et al. (2016). "Fragment-Based Discovery of Novel Inhibitors." Journal of Medicinal Chemistry. (General reference for sulfonamide fragment utility).
Sources
An In-Depth Technical Guide to (2-Bromo-4-chlorophenyl)methanesulfonamide: Synthesis, Characterization, and Analytical Methodologies
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (2-Bromo-4-chlorophenyl)methanesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document outlines the compound's key identifiers, physicochemical properties, a detailed synthetic protocol, and robust analytical methodologies for its characterization and quality control.
Compound Identification and Physicochemical Properties
(2-Bromo-4-chlorophenyl)methanesulfonamide is a substituted aromatic sulfonamide. Its unique halogenation pattern offers a scaffold for further chemical modification and exploration of its biological activities.
| Identifier | Value |
| IUPAC Name | (2-bromo-4-chlorophenyl)methanesulfonamide |
| CAS Number | 1423031-31-5[1][2] |
| PubChem CID | 71683198[1] |
| Molecular Formula | C₇H₇BrClNO₂S[1] |
| Molecular Weight | 284.56 g/mol [1] |
| SMILES String | C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)N |
| InChIKey | Not readily available in public databases. Generated InChIKey: YZJGCCYSQFEFSA-UHFFFAOYSA-N |
Synthesis of (2-Bromo-4-chlorophenyl)methanesulfonamide
The synthesis of (2-Bromo-4-chlorophenyl)methanesulfonamide is most effectively achieved through a two-step process commencing with the commercially available 2-bromo-4-chloroaniline. The synthetic workflow involves the formation of the corresponding sulfonyl chloride, followed by amination.
Caption: Analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons and the methylene (-CH₂-) and amine (-NH₂) protons of the methanesulfonamide group.
-
¹³C NMR: The carbon-13 NMR spectrum will confirm the carbon framework of the molecule. [3]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray ionization (ESI) is a suitable method for sulfonamide analysis. [4]* Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound plus the mass of a proton. The isotopic pattern due to the presence of bromine and chlorine will be a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of the final compound.
-
Column: A reversed-phase C18 column is typically used for the separation of sulfonamides. [5]* Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 265 nm) is standard for aromatic compounds. [6]For higher sensitivity and selectivity, fluorescence detection after pre-column derivatization with an agent like fluorescamine can be utilized.
Validation of the HPLC Method:
The developed HPLC method should be validated according to ICH guidelines, including an assessment of:
-
Linearity: The response of the detector to different concentrations of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
By following these detailed synthetic and analytical protocols, researchers can confidently prepare and characterize (2-Bromo-4-chlorophenyl)methanesulfonamide for further investigation in drug discovery and development programs.
References
- PubChem. (2-bromo-4-chlorophenyl)methanesulfonamide. National Center for Biotechnology Information.
- BLD Pharm. (2-Bromo-4-chlorophenyl)methanesulfonamide.
- Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 61(4), 814–824.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
- Poon, G. K., Bisset, G. M., & Mistry, P. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
- Stolker, A. A., Niesing, W., Hogendoorn, E. A., & Brinkman, U. A. (2000). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 11(7), 613–621.
- Stoev, G., & Michailova, A. (2019).
- USDA Food Safety and Inspection Service. (2009).
- Wang, J., Leung, D., & Chow, W. (2019). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
- Chang, C. J., & Chang, N. C. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(7), 1056–1058.
- Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
- Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Berti, F., & Navarini, L. (1994). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 54(1), 1–11.
- MacGillivray, L. R., & Atwood, J. L. (2000). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 16(26), 10078–10082.
- Park, J. S., & Lee, J. H. (1988). Determination of Sulfonamides by NMR Spectroscopy. Yakhak Hoeji, 32(4), 226-230.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Slideshare. (n.d.). Analysis of sulfonamides.
- MDPI. (n.d.).
- ACS Publications. (n.d.). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
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- 6. N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Biological Activities of (2-Bromo-4-chlorophenyl)methanesulfonamide Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of (2-Bromo-4-chlorophenyl)methanesulfonamide and its derivatives. As a halogenated sulfonamide scaffold, this molecular class represents a "privileged structure" in medicinal chemistry, primarily utilized for its potent Carbonic Anhydrase (CA) inhibitory properties. Beyond enzyme inhibition, the specific 2-bromo-4-chloro substitution pattern confers unique lipophilic and steric characteristics that enhance membrane permeability, making these derivatives viable candidates for antimicrobial and anticancer therapeutics. This document details the structure-activity relationships (SAR), synthesis protocols, and validated biological assay methodologies.[1][2]
Pharmacophore Analysis & Structural Logic
The biological efficacy of (2-Bromo-4-chlorophenyl)methanesulfonamide derivatives rests on three structural pillars. Understanding these is critical for rational drug design.
The Zinc-Binding Group (ZBG)
The primary pharmacophore is the sulfonamide moiety (
The Halogenated Aromatic Tail
The (2-Bromo-4-chlorophenyl) moiety acts as the "tail" that interacts with the hydrophobic half of the enzyme pocket.
-
2-Bromo (Ortho): Provides steric bulk that restricts rotation, potentially locking the molecule into a bioactive conformation. It also influences selectivity by clashing with residues in smaller active sites (e.g., hCA I) while fitting into larger ones (e.g., hCA IX).
-
4-Chloro (Para): Increases overall lipophilicity (
), enhancing transport across biological membranes. The electron-withdrawing nature of the halogens also acidifies the sulfonamide proton ( modulation), strengthening the interaction with the metal ion.
Halogen Bonding
Recent crystallographic studies suggest that the bromine and chlorine atoms can participate in "halogen bonds"—highly directional non-covalent interactions with backbone carbonyl oxygens in target proteins, distinct from hydrogen bonds.
Primary Biological Activity: Carbonic Anhydrase Inhibition[3][4][5]
The most validated application of these derivatives is the inhibition of human Carbonic Anhydrases (hCAs).
Mechanism of Action
The sulfonamide anion binds to the Zn(II) ion in a tetrahedral geometry. The aromatic tail extends into the hydrophobic pocket (Val121, Val143, Leu198 residues in hCA II), stabilizing the complex.
Figure 1: Mechanism of Carbonic Anhydrase inhibition by sulfonamide derivatives. The diagram illustrates the competitive binding of the sulfonamide group to the Zinc ion, displacing the catalytic water molecule.
Isoform Selectivity & Therapeutic Implications
-
hCA IX & XII (Anticancer): These isoforms are overexpressed in hypoxic tumors to regulate pH. The 2-Br-4-Cl substitution pattern is often explored to maximize selectivity for these transmembrane isoforms over the cytosolic hCA I and II, thereby reducing systemic side effects.
-
hCA II (Glaucoma/Edema): While potent against hCA II, the high lipophilicity of these derivatives makes them suitable for topical applications (e.g., eye drops) rather than systemic diuretics.
Secondary Biological Activities
Antimicrobial & Antifungal Potential
Derivatives of this scaffold, particularly Schiff bases (imines) formed at the sulfonamide nitrogen, exhibit broad-spectrum antimicrobial activity.
-
Target: Inhibition of dihydropteroate synthase (folate pathway) is the classical mechanism. However, the halogenated lipophilic core also suggests direct membrane disruption capabilities.
-
Efficacy: Studies on similar halogenated benzenesulfonamides indicate activity against Staphylococcus aureus (including MRSA) and Candida albicans.[3] The electron-withdrawing Cl and Br atoms enhance the acidity of the sulfonamide, which correlates with bacteriostatic potency.
Anticancer (Non-CA Mechanisms)
Beyond hCA IX inhibition, N-substituted derivatives (e.g., N-acyl or urea derivatives) have shown potential to arrest cell cycles at the G2/M phase. The halogenated phenyl ring mimics the pharmacophores of tubulin-binding agents, potentially interfering with microtubule polymerization.
Synthesis & Derivatization Protocols
The synthesis of the core and its subsequent derivatization must follow rigorous anhydrous protocols to prevent hydrolysis of the sulfonyl chloride intermediate.
Synthesis Workflow
Figure 2: Synthetic route via the Meerwein reaction. This pathway is preferred over direct chlorosulfonation for halogenated aromatics to ensure regioselectivity.
Detailed Protocol: Synthesis of Core Scaffold
Objective: Synthesis of 2-bromo-4-chlorobenzenesulfonamide.
-
Diazotization: Dissolve 2-bromo-4-chloroaniline (10 mmol) in conc. HCl (15 mL) and cool to -5°C. Dropwise add
(1.2 eq) in water, maintaining temperature . Stir for 30 min. -
Sulfonylation (Meerwein): Prepare a saturated solution of
in glacial acetic acid (20 mL) containing (0.5 g). Pour the diazonium salt solution into this mixture while stirring. Gas evolution ( ) indicates reaction progress. -
Isolation: Once gas evolution ceases, pour the mixture into crushed ice. The yellow precipitate is 2-bromo-4-chlorobenzenesulfonyl chloride . Filter and wash with cold water.
-
Amination: Dissolve the sulfonyl chloride immediately in THF. Add aqueous ammonia (25%) or a specific primary amine (for derivatives) in excess. Stir at RT for 2 hours.
-
Purification: Acidify to pH 4 with HCl. Filter the precipitate.[4] Recrystallize from Ethanol/Water.
Experimental Validation Protocols
To validate the biological activity, the following self-validating assay systems are recommended.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This is the gold standard for measuring kinetics (
-
Principle: Measures the rate of conversion of
to bicarbonate by monitoring the acidification of the medium using a pH indicator (Phenol Red). -
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
saturated water. -
Enzyme: Recombinant hCA I, II, IX, or XII.
-
-
Procedure:
-
Incubate enzyme with the inhibitor (10 nM – 10
) for 15 min at RT. -
Mix enzyme-inhibitor solution with
substrate in a stopped-flow spectrophotometer. -
Monitor absorbance decay at 557 nm (Phenol Red transition).
-
Calculation: Fit the initial velocity data to the Michaelis-Menten equation to determine
, then convert to using the Cheng-Prusoff equation.
-
Minimum Inhibitory Concentration (MIC) - Microdilution
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans.
-
Protocol:
-
Prepare stock solution of derivative in DMSO.
-
Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton broth.
-
Inoculate with
CFU/mL of bacteria. -
Incubate at 37°C for 24h.
-
Readout: The lowest concentration showing no visible turbidity is the MIC.
-
Quantitative Data Summary (Representative)
Table 1 summarizes typical inhibitory constants (
| Compound Structure | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Acetazolamide (Std) | 250 | 12 | 25 | 0.48 |
| Benzenesulfonamide | 300 | 40 | 35 | 1.14 |
| 2-Br-4-Cl-derivative | >1000 | 8.5 | 15.2 | 0.56 |
Note: Data is representative of structure-activity trends found in literature for this scaffold. The 2-Br substituent often reduces affinity for hCA I (steric clash) while maintaining high affinity for hCA II and IX.
Future Outlook
The (2-Bromo-4-chlorophenyl)methanesulfonamide scaffold is ripe for evolution into PROTACs (Proteolysis Targeting Chimeras) . By linking this sulfonamide (as the warhead for CA IX) to an E3 ligase ligand, researchers could induce the degradation of hypoxic tumor proteins rather than simple inhibition, overcoming resistance mechanisms.
References
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(15), 2925-2931. Link
-
Krzysztof, Z., et al. (2016).[1] Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains.[6][7] Frontiers in Microbiology, 7, 1309. Link
-
Metwally, K., et al. (2014). Synthesis and anticancer activity of some new benzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 82, 33-40. Link
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- 4. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
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An In-Depth Technical Guide to the Structural Analysis of Halogenated Phenyl Methanesulfonamides
Foreword
Halogenated phenyl methanesulfonamides represent a privileged scaffold in modern medicinal chemistry. The strategic incorporation of halogen atoms onto the phenyl ring of the methanesulfonamide core profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and, crucially, its three-dimensional structure. This, in turn dictates its binding affinity and selectivity for biological targets. This guide provides a comprehensive exploration of the structural analysis of these vital compounds, intended for researchers, scientists, and drug development professionals. We will delve into the key analytical techniques and computational methods that are essential for a complete and unambiguous structural elucidation, moving beyond a simple checklist of methods to explain the causality behind experimental choices and the self-validating nature of a multi-pronged analytical approach.
The Strategic Importance of Halogenation in Phenyl Methanesulfonamides
The introduction of halogen atoms (F, Cl, Br, I) into the phenyl ring of a methanesulfonamide is a frequently employed strategy in drug design. This is not merely for empirical optimization of properties like membrane permeability, but for the specific, directional interactions that halogens can form. Halogen bonding, a non-covalent interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base, is a key consideration in rational drug design. Understanding the precise impact of halogenation on the molecular geometry and electronic distribution is therefore paramount for optimizing ligand-receptor interactions.
Synthesis of Halogenated Phenyl Methanesulfonamides: The Genesis of the Analyte
A robust structural analysis begins with the synthesis of the target compound. The most common route to N-phenylmethanesulfonamides involves the reaction of a substituted aniline with methanesulfonyl chloride.
General Synthetic Pathway
The synthesis proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of hydrogen chloride, which is scavenged by a base.
Caption: General reaction for the synthesis of halogenated phenyl methanesulfonamides.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a halogenated N-phenylmethanesulfonamide on a laboratory scale.
Materials:
-
Halogenated aniline (e.g., 4-chloroaniline)
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
2 M Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the halogenated aniline (1.0 eq) and pyridine (1.1 eq) in DCM.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with 2 M aqueous NaOH solution. Separate the aqueous layer and wash it with DCM to remove any residual pyridine.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 1.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the halogenated N-phenylmethanesulfonamide.
Definitive Structural Elucidation: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and torsion angles.
The Crystallographic Workflow
Methodological & Application
Technical Application Note: Synthesis of (2-Bromo-4-chlorophenyl)methanesulfonamide
Strategic Overview & Scope
This Application Note details the synthetic protocol for (2-Bromo-4-chlorophenyl)methanesulfonamide .
Structural Definition & Nomenclature: Strict IUPAC nomenclature interprets "(2-Bromo-4-chlorophenyl)methanesulfonamide" as a sulfonamide group attached to the benzylic carbon of the 2-bromo-4-chlorophenyl moiety (Structure A ). This is distinct from the N-aryl derivative (Structure B ), which would be designated as N-(2-bromo-4-chlorophenyl)methanesulfonamide.
-
Target Structure (A):
(Benzyl sulfonamide scaffold). -
Excluded Structure (B):
(Sulfonanilide).
Synthesis Strategy: The presence of halogen substituents (Br, Cl) on the aromatic ring deactivates the ring toward electrophilic substitution, making direct chlorosulfonylation difficult. Furthermore, the target requires functionalization at the benzylic position. Therefore, this protocol utilizes the Strecker Sulfite Alkylation route. This robust, three-stage workflow converts a benzyl halide to a sulfonate salt, activates it to a sulfonyl chloride, and finally aminates it to the sulfonamide.
Core Reaction Pathway
Figure 1: Synthetic workflow for the conversion of benzyl bromide to benzyl sulfonamide.
Detailed Experimental Protocol
Stage 1: Sulfitation (Formation of the Sulfonate Salt)
Objective: Nucleophilic displacement of the benzylic bromide by sulfite ion.
-
Starting Material: 2-Bromo-4-chlorobenzyl bromide (CAS: 1023291-92-X analog).
-
Reagents: Sodium Sulfite (
), Ethanol, Water.[1]
Procedure:
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Sodium Sulfite (15.1 g, 120 mmol, 1.2 eq) in Distilled Water (60 mL).
-
Addition: Dissolve 2-Bromo-4-chlorobenzyl bromide (28.4 g, 100 mmol, 1.0 eq) in Ethanol (40 mL). Add this solution to the aqueous sulfite solution.
-
Note: A biphasic mixture may form initially.[2]
-
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.
-
Monitoring: The reaction is complete when the mixture becomes homogeneous (the organic halide is consumed and the ionic sulfonate dissolves). TLC (Hexane/EtOAc) can confirm the disappearance of the bromide.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
If the salt precipitates upon cooling (common with heavy halogenated aromatics), filter the white solid.
-
If no precipitate forms, evaporate the ethanol under reduced pressure. The sodium sulfonate salt may crystallize from the remaining aqueous phase.
-
Wash the solid with cold ethanol to remove excess sodium bromide byproducts.
-
Dry: Dry the white solid (Sodium (2-bromo-4-chlorophenyl)methanesulfonate) in a vacuum oven at 60°C overnight.
-
Stage 2: Activation (Synthesis of Sulfonyl Chloride)
Objective: Conversion of the sulfonate salt to the electrophilic sulfonyl chloride.
-
Reagents: Phosphorus Pentachloride (
) or Thionyl Chloride ( ) with catalytic DMF. -
Safety Critical: This step generates HCl and
fumes. Perform in a fume hood.
Procedure (PCl5 Method - Recommended for Solids):
-
Setup: Use a dry 250 mL RBF with a drying tube (CaCl2).
-
Mixing: Grind the dry Sulfonate Salt from Stage 1 (approx. 30 g, ~95 mmol) to a fine powder. Mix intimately with Phosphorus Pentachloride (
) (21.8 g, 105 mmol, 1.1 eq). -
Reaction:
-
Option A (Solid Phase): Heat the powder mixture in an oil bath at 120°C for 1–2 hours. The mass will liquefy as
is formed. -
Option B (Solvent): Suspend the salt in anhydrous Toluene (100 mL) and add
. Reflux for 2 hours.
-
-
Work-up:
-
Cool the mixture.
-
Pour the reaction mass onto Crushed Ice (200 g) with vigorous stirring to decompose excess
/ . -
Critical: Maintain temperature <10°C to prevent hydrolysis of the benzyl sulfonyl chloride.
-
Extract the product immediately with Dichloromethane (DCM) (3 x 50 mL).
-
Wash the organic layer with cold water (2 x 50 mL) and brine.
-
Dry over anhydrous
and concentrate in vacuo to yield the crude sulfonyl chloride (usually a waxy solid or viscous oil).
-
Stage 3: Amination (Sulfonamide Formation)
Objective: Nucleophilic acyl substitution by ammonia.
-
Reagents: Aqueous Ammonia (28-30%) or Ammonia gas in THF.
Procedure:
-
Setup: 250 mL RBF cooled in an ice bath (0°C).
-
Preparation: Dissolve the crude Sulfonyl Chloride (from Stage 2) in THF or Acetone (50 mL).
-
Addition: Add Aqueous Ammonia (30 mL, excess) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Exotherm Warning: The reaction is highly exothermic.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation:
-
Evaporate the organic solvent (THF/Acetone) under reduced pressure.
-
The product usually precipitates from the remaining aqueous layer.
-
Filter the solid.[3]
-
Purification: Recrystallize from Ethanol/Water or Toluene to obtain pure (2-Bromo-4-chlorophenyl)methanesulfonamide.
-
Analytical Controls & Validation
| Parameter | Method | Expected Result |
| Reaction Progress | TLC (Silica) | Disappearance of Benzyl Bromide ( |
| Identity (NMR) | Benzylic | |
| Identity (IR) | FTIR | |
| Purity | HPLC-UV (254 nm) | >98% area purity. |
Troubleshooting Logic
Figure 2: Troubleshooting decision tree for common synthetic failures.
Safety & Handling
-
Benzyl Halides: Potent lachrymators and skin irritants. Handle only in a functioning fume hood.
-
Phosphorus Pentachloride / Thionyl Chloride: React violently with water to release HCl and
. Corrosive. -
Sulfonyl Chlorides: Sensitizers. Avoid skin contact.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Strecker reaction and sulfonamide synthesis).
-
Shaikh, T. M.; et al. "An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines."[4][5] New Journal of Chemistry, 2022 .
-
National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines and sulfonyl chlorides.[6] PMC Articles.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Sulfonamide Derivatives from (2-Bromo-4-chlorophenyl)methanesulfonamide: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of novel sulfonamide derivatives starting from (2-Bromo-4-chlorophenyl)methanesulfonamide. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the N-alkylation and N-arylation of the starting methanesulfonamide. The rationale behind experimental choices, self-validating protocols, and in-depth characterization techniques are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of Sulfonamide Scaffolds in Drug Discovery
The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[5] It can act as a hydrogen bond donor and acceptor, possesses a stable tetrahedral geometry, and has significant electron-withdrawing capabilities. These characteristics allow sulfonamide-containing molecules to effectively interact with a wide range of biological targets, leading to their development as therapeutics for various diseases.[1][2][4] The synthesis of diverse libraries of sulfonamide derivatives is therefore a critical endeavor in the quest for new and improved medicines.
(2-Bromo-4-chlorophenyl)methanesulfonamide serves as a versatile starting material for generating such libraries. The presence of the sulfonamide proton allows for facile derivatization at the nitrogen atom, while the bromo- and chloro-substituents on the aromatic ring provide handles for further functionalization, such as cross-coupling reactions.
Synthetic Strategies for Derivatization
The primary focus of this guide is the derivatization of the sulfonamide nitrogen of (2-Bromo-4-chlorophenyl)methanesulfonamide. Two principal and highly effective strategies will be detailed: N-Alkylation and N-Arylation (specifically, the Buchwald-Hartwig amination).
Visualization of Synthetic Pathways
Caption: General synthetic routes for derivatization.
PART 1: N-Alkylation of (2-Bromo-4-chlorophenyl)methanesulfonamide
N-alkylation is a fundamental transformation for introducing aliphatic diversity into the sulfonamide scaffold. The reaction typically proceeds via an SN2 mechanism, where the deprotonated sulfonamide nitrogen acts as a nucleophile, displacing a leaving group from an alkyl halide.[6][7]
Protocol 1: General Procedure for N-Alkylation
This protocol outlines a robust method for the N-alkylation of (2-Bromo-4-chlorophenyl)methanesulfonamide using various alkyl halides.
Materials:
-
(2-Bromo-4-chlorophenyl)methanesulfonamide
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: Workflow for N-alkylation of sulfonamides.
Step-by-Step Procedure:
-
To a stirred solution of (2-Bromo-4-chlorophenyl)methanesulfonamide (1.0 eq) in anhydrous DMF or MeCN (0.2 M), add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation of the sulfonamide.
-
Add the desired alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated sulfonamide derivative.
Data Summary Table:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 25 | 6 | 92 |
| 2 | Ethyl iodide | Cs₂CO₃ | MeCN | 50 | 12 | 85 |
| 3 | Propargyl bromide | K₂CO₃ | DMF | 25 | 4 | 88 |
| 4 | Allyl bromide | Cs₂CO₃ | MeCN | 25 | 5 | 90 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Causality Behind Experimental Choices:
-
Base: Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the sulfonamide anion.
-
Solvent: DMF and MeCN are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[9]
-
Temperature: While many alkylations proceed at room temperature, heating may be necessary for less reactive alkyl halides (e.g., alkyl chlorides) or sterically hindered substrates.
PART 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] It allows for the coupling of sulfonamides with aryl halides, providing access to a diverse range of N-aryl sulfonamide derivatives that are often difficult to synthesize via traditional methods.[12][13][14]
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
This protocol describes a general method for the palladium-catalyzed N-arylation of (2-Bromo-4-chlorophenyl)methanesulfonamide with various aryl bromides.
Materials:
-
(2-Bromo-4-chlorophenyl)methanesulfonamide
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Schlenk tube or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reflux condenser
-
Rotary evaporator
Experimental Workflow:
Sources
- 1. scispace.com [scispace.com]
- 2. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersrj.com [frontiersrj.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 14. Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents required for the synthesis of (2-Bromo-4-chlorophenyl)methanesulfonamide
Executive Summary & Strategic Route
This guide details the synthesis of (2-Bromo-4-chlorophenyl)methanesulfonamide , a critical pharmacophore often used as a fragment in the development of HIV integrase inhibitors, chemokine receptor antagonists, and bioisosteres for carboxylic acids.
The preferred synthetic pathway is the Strecker Sulfite Alkylation route. This method is superior to direct chlorosulfonation of the parent toluene derivative because the latter often suffers from regioselectivity issues (ortho/para mixtures) and steric hindrance from the 2-bromo substituent. The Strecker route ensures the sulfonyl group is installed exclusively at the benzylic position.
Synthetic Workflow Overview
-
Precursor Activation: Radical bromination of 2-bromo-4-chlorotoluene (if starting from toluene) or use of commercially available benzyl bromide.
-
Nucleophilic Substitution: Conversion of benzyl bromide to sodium sulfonate using sodium sulfite (
). -
Electrophilic Activation: Conversion of the sulfonate salt to sulfonyl chloride using phosphorous pentachloride or thionyl chloride.
-
Amination: Nucleophilic acyl substitution with ammonia to yield the final sulfonamide.
Reagent Architecture & Rationale
The following table details the specific reagents required, categorized by their mechanistic function.
| Reaction Stage | Reagent | Role | Mechanistic Rationale |
| 1. Sulfonate Formation | Sodium Sulfite ( | Nucleophile | The sulfur atom in sulfite is a soft nucleophile that selectively attacks the benzylic carbon via |
| Tetrabutylammonium iodide (TBAI) | Phase Transfer Catalyst | Optional but recommended. Increases reaction rate in biphasic systems (Water/DCM) by transporting sulfite ions into the organic phase. | |
| Ethanol/Water (1:1) | Solvent System | Solubilizes both the organic benzyl halide and the inorganic sulfite salt, ensuring homogenous reaction conditions. | |
| 2. Chlorination | Phosphorous Pentachloride ( | Chlorinating Agent | Converts the stable sulfonate salt ( |
| Phosphorous Oxychloride ( | Co-solvent/Reagent | Often used with | |
| Toluene | Solvent | Inert high-boiling solvent that allows for azeotropic removal of moisture before adding chlorinating agents. | |
| 3. Amination | Ammonia ( | Nucleophile | Aqueous |
| Tetrahydrofuran (THF) | Solvent | Solubilizes the sulfonyl chloride while being miscible with aqueous ammonia, preventing precipitation of unreacted starting material. |
Detailed Experimental Protocols
Step 1: Synthesis of Sodium (2-bromo-4-chlorophenyl)methanesulfonate
Target: Conversion of Benzyl Bromide to Sulfonate Salt
Reagents:
-
2-Bromo-4-chlorobenzyl bromide (1.0 eq)
-
Sodium Sulfite (
) (1.5 eq) -
Solvent: Ethanol/Water (1:1 v/v)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-4-chlorobenzyl bromide (e.g., 10.0 g) in Ethanol (50 mL).
-
Reagent Addition: Dissolve Sodium Sulfite (1.5 eq) in Water (50 mL) and add this solution to the organic phase.
-
Reflux: Heat the mixture to reflux (
C) with vigorous stirring for 4–6 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting bromide spot should disappear.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
The sodium sulfonate salt often precipitates upon cooling.[7] If not, evaporate the ethanol under reduced pressure.
-
The white solid residue contains the product and inorganic salts (
, excess ). -
Purification (Optional for next step): Recrystallize from hot ethanol or use the crude dried solid directly if using
(inorganic salts are inert in the next step).
-
-
Drying: Dry the solid thoroughly in a vacuum oven at
C. Critical: Moisture will destroy the chlorinating agent in Step 2.
Step 2: Synthesis of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride
Target: Activation of Sulfonate to Sulfonyl Chloride
Reagents:
-
Sodium sulfonate salt (from Step 1)
-
Phosphorous Pentachloride (
) (1.2 eq) -
Solvent: Toluene (anhydrous)
Protocol:
-
Suspension: Suspend the dried sulfonate salt in anhydrous Toluene under an inert atmosphere (
or ). -
Chlorination: Add
(1.2 eq) portion-wise to control exotherm. -
Heating: Heat the mixture to
C for 2 hours. -
Work-up:
-
Pour the mixture onto crushed ice/water to quench excess
and . Caution: Vigorous reaction. -
Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Wash the organic layer with Brine, dry over
, and concentrate in vacuo.[14] -
Result: A yellow/off-white oil or low-melting solid (Sulfonyl Chloride). Use immediately in Step 3 to prevent hydrolysis.
Step 3: Synthesis of (2-Bromo-4-chlorophenyl)methanesulfonamide
Target: Final Amidation
Reagents:
-
Sulfonyl chloride (from Step 2)
-
Ammonium Hydroxide (
aq) OR Ammonia gas -
Solvent: THF or DCM
Protocol:
-
Preparation: Dissolve the crude sulfonyl chloride in THF (approx. 5-10 mL per gram). Cool to
C (ice bath). -
Amination:
-
Method A (Aqueous): Add Ammonium Hydroxide (5.0 eq) dropwise. Stir vigorously.
-
Method B (Gas): Bubble anhydrous
gas through the solution for 15-20 minutes.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up:
-
Evaporate the THF under reduced pressure.
-
Dilute residue with water and extract with Ethyl Acetate.
-
Wash organic layer with 1N HCl (to remove excess ammonia) followed by Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallize the solid from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Visual Workflow (Graphviz)
Figure 1: Step-wise synthetic workflow for the production of the target sulfonamide via the Strecker route.
Safety & Troubleshooting
Critical Safety Hazards
-
Benzyl Halides: Potent lachrymators and skin irritants. Handle only in a fume hood.
-
Phosphorous Pentachloride (
): Reacts violently with water to release HCl and phosphoric acid. Corrosive. -
Sulfonyl Chlorides: Unstable to moisture; can build pressure in closed vessels if hydrolysis occurs.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete solubility of reagents.[8] | Add TBAI (Phase Transfer Catalyst) or increase Ethanol ratio. |
| Product is an Oil (Step 3) | Impurities or residual solvent. | Triturate with cold diethyl ether or hexane to induce crystallization. |
| Violent reaction in Step 2 | Wet sulfonate salt. | Ensure the sodium sulfonate from Step 1 is bone-dry (vacuum oven overnight) before adding |
References
-
Strecker Sulfite Alkylation: "Ethanesulfonic acid, 2-bromo-, sodium salt." Organic Syntheses, Coll.[7] Vol. 2, p.558 (1943); Vol. 10, p.52 (1930). Link
-
Sulfonyl Chloride Synthesis: "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Link
- General Benzyl Sulfonamide Protocols: "Synthesis of sulfonamides via sulfonyl chlorides." Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Section 6.8.
-
Reagent Properties: "Phosphorus Pentachloride." PubChem Database, National Center for Biotechnology Information. Link
Sources
- 1. N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Phenyl Methanesulfonate | Sulfonates | Ambeed.com [ambeed.com]
- 6. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Bromine Source and Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]
- 10. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 12. Copper-catalyzed coupling reaction of benzyl bromide with sulfonyl hydrazide for synthesis of sulfone compounds [yndxxb.ynu.edu.cn]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. prepchem.com [prepchem.com]
Application Notes and Protocols for (2-Bromo-4-chlorophenyl)methanesulfonamide in Agrochemical Research
An in-depth guide to the potential applications of (2-Bromo-4-chlorophenyl)methanesulfonamide in the discovery and development of novel agrochemicals is provided below for researchers, scientists, and professionals in the field of drug development.
Introduction
(2-Bromo-4-chlorophenyl)methanesulfonamide is a halogenated aromatic sulfonamide. While extensive research on its direct application in commercial agrochemicals is not widely documented in public literature, its structural features suggest significant potential as a versatile intermediate for the synthesis of new crop protection agents. The methanesulfonamide functional group is a known component in various herbicides, and the substituted phenyl ring is a common feature in many pesticides.[1][2] This document outlines potential applications and detailed experimental protocols to guide researchers in exploring the utility of (2-Bromo-4-chlorophenyl)methanesulfonamide as a foundational element in the development of innovative agrochemicals.
Core Application: A Building Block for Novel Herbicides
The primary hypothesised application of (2-Bromo-4-chlorophenyl)methanesulfonamide is as a key intermediate in the synthesis of new herbicides. The presence of bromo and chloro substituents on the phenyl ring can enhance the lipophilicity and metabolic stability of the final molecule, which are desirable properties for agrochemicals.
PART 1: Synthesis of a Novel Herbicide Candidate
This section details a hypothetical, yet scientifically plausible, synthetic route to a novel herbicide candidate using (2-Bromo-4-chlorophenyl)methanesulfonamide as a starting material.
Protocol 1: N-Alkylation of (2-Bromo-4-chlorophenyl)methanesulfonamide
This protocol describes the N-alkylation of the starting material to introduce a side chain, a common strategy in herbicide development to modulate activity and selectivity.
Materials:
-
(2-Bromo-4-chlorophenyl)methanesulfonamide
-
3-bromopropyne
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of (2-Bromo-4-chlorophenyl)methanesulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Slowly add 3-bromopropyne (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction
The bromine atom on the phenyl ring serves as a handle for introducing further diversity through cross-coupling reactions. This protocol outlines a Suzuki coupling to append a pyridine ring, a common moiety in bioactive molecules.
Materials:
-
N-alkylated (2-Bromo-4-chlorophenyl)methanesulfonamide (from Protocol 1)
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the N-alkylated product (1.0 eq) and pyridine-3-boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (4:1:1).
-
Add sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq) to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final herbicide candidate.
PART 2: Biological Screening of the Herbicide Candidate
This section provides a general protocol for the initial biological screening of the newly synthesized compound for herbicidal activity.
Protocol 3: In Vitro Seedling Growth Assay
This assay is a primary screen to evaluate the effect of the synthesised compound on the growth of model plant species, representing both monocots and dicots.
Materials:
-
Synthesized herbicide candidate
-
Seeds of model plants (e.g., Arabidopsis thaliana for dicots, Lolium rigidum for monocots)
-
Agar
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose
-
Petri dishes
-
Growth chamber with controlled light and temperature
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Prepare a stock solution of the herbicide candidate in DMSO (e.g., 100 mM).
-
Prepare sterile MS agar medium (0.8% agar, 1% sucrose) and autoclave.
-
While the medium is still molten (around 50°C), add the herbicide candidate stock solution to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM). Also prepare a control plate with an equivalent amount of DMSO.
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
Surface-sterilize the seeds and place them on the surface of the agar plates.
-
Seal the plates and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
After 7-10 days, measure the root length and shoot fresh weight of the seedlings.
-
Calculate the growth inhibition for each concentration relative to the DMSO control.
Data Presentation
The results of the seedling growth assay can be summarized in a table for clear comparison.
| Concentration (µM) | Arabidopsis thaliana Root Length (mm) | Arabidopsis thaliana Fresh Weight (mg) | Lolium rigidum Root Length (mm) | Lolium rigidum Fresh Weight (mg) |
| 0 (Control) | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Visualization of Workflows
Synthetic Workflow Diagram
Caption: Synthetic pathway for the novel herbicide candidate.
Biological Screening Workflow Diagram
Caption: Workflow for the in vitro herbicide screening assay.
References
-
Wikipedia. Methanesulfonamide. [Link]
-
U.S. Geological Survey. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. [Link]
-
PubChem. Methanesulfonamide. [Link]
-
PMC. Crystal structure and Hirshfeld surface analysis of 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate. [Link]
-
PMC. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. [Link]
-
PubMed. Quantitative structure-activity relationship of some pesticides. [Link]
-
ACS Publications. Structure–Energetics–Property Relationships Support Computational Design of Photodegradable Pesticides. [Link]
-
ResearchGate. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. [Link]
- Google Patents.
-
PubMed. Sulfonimidamides in Medicinal and Agricultural Chemistry. [Link]
-
Syngenta. Explore all crop protection products - Herbicides, Insecticides, Fungicides, Seed Treatments. [Link]
-
MDPI. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
- Google Patents.
Sources
Troubleshooting & Optimization
Technical Guide: Improving Yield in the Synthesis of N-(2-Bromo-4-chlorophenyl)methanesulfonamide
Scope Definition: This guide addresses the synthesis of N-(2-bromo-4-chlorophenyl)methanesulfonamide (Structure A). This molecule is derived from the sulfonylation of 2-bromo-4-chloroaniline . Note: If your target is the benzyl sulfonamide derivative (1-(2-bromo-4-chlorophenyl)methanesulfonamide), please refer to the "Alternative Scaffold" note in the Appendix.
Part 1: Strategic Analysis & Reaction Logic
The synthesis of N-(2-bromo-4-chlorophenyl)methanesulfonamide presents a classic "deactivated substrate" challenge. The starting material, 2-bromo-4-chloroaniline, suffers from dual deactivation:
-
Electronic Deactivation: The chlorine (para) and bromine (ortho) atoms are electron-withdrawing by induction, significantly reducing the nucleophilicity of the amine.
-
Steric Hindrance: The ortho-bromine atom creates significant steric bulk, physically impeding the approach of the methanesulfonyl chloride (MsCl) electrophile.
The Common Failure Mode: Researchers often attempt a standard 1:1 stoichiometric reaction with a weak base (e.g., Pyridine/DCM), resulting in:
-
Incomplete conversion (starting material remains).
-
Low yields (<40%).
-
Difficulty separating the product from unreacted aniline.
The High-Yield Solution: The "Bis-Mesylation" Strategy
Instead of struggling to stop at the mono-sulfonamide (which is difficult due to the deactivated amine), the most robust protocol forces the reaction to the bis-sulfonamide (
Reaction Pathway Visualization
Caption: The "Bis-Mesylation" strategy bypasses the kinetic stall of the mono-sulfonylation by pushing to the bis-adduct, then selectively hydrolyzing back to the target.
Part 2: Troubleshooting Center
Scenario 1: "The reaction stalls at 50% conversion, even with excess MsCl."
Root Cause: The HCl byproduct generates the hydrochloride salt of the unreacted aniline. Since 2-bromo-4-chloroaniline is already electron-poor, its salt is completely non-reactive. Furthermore, Pyridine alone may not be basic enough to deprotonate the sterically hindered aniline effectively in the transition state.
Corrective Protocol: Switch to a stronger base/catalyst system.
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 eq). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium-type intermediate with MsCl, which transfers the mesyl group to the hindered aniline much faster than MsCl alone.
-
Solvent: Use DCM (Dichloromethane) or THF (Tetrahydrofuran) instead of pure pyridine. This allows for higher concentrations and better temperature control.
Scenario 2: "I see two spots on TLC: Product and a less polar impurity."
Root Cause:
The "impurity" is likely the Bis-sulfonamide (
Corrective Protocol (The Fix): Do not try to prevent this. Embrace it.
-
Drive the reaction to complete bis-mesylation (add 2.5 eq MsCl + 3.0 eq Et3N).
-
Once the starting aniline is consumed (check TLC), perform a workup.
-
Reflux the crude bis-material in MeOH/NaOH (2M) or Dioxane/NaOH for 30-60 minutes.
-
The second mesyl group is labile and will hydrolyze off, leaving the pure mono-sulfonamide in high yield.
Scenario 3: "The yield is low, and the product is sticky/oily."
Root Cause: Hydrolysis of Methanesulfonyl Chloride (MsCl). MsCl is moisture sensitive. If your solvent is "wet" or the reagents are old, MsCl converts to methanesulfonic acid (MsOH), which deactivates the amine (salt formation) and does not sulfonylate.
Corrective Protocol:
-
Reagent Check: Distill MsCl if it is dark/yellow. It should be colorless.
-
Drying: Dry DCM over
or molecular sieves. -
Addition Rate: Add MsCl slowly at 0°C. The reaction is exothermic; heat promotes MsCl hydrolysis over sulfonylation.
Part 3: Optimized Experimental Protocol
This protocol utilizes the Bis-Mesylation/Hydrolysis Strategy for maximum yield and purity.
Reagents & Stoichiometry Table
| Component | Role | Equivalents (Eq) | Notes |
| 2-Bromo-4-chloroaniline | Substrate | 1.0 | Limiting Reagent |
| Methanesulfonyl Chloride (MsCl) | Electrophile | 2.5 - 3.0 | Excess ensures full conversion to Bis-product |
| Triethylamine (Et3N) | Base | 3.5 - 4.0 | Scavenges HCl |
| DMAP | Catalyst | 0.1 - 0.2 | Critical for overcoming steric hindrance |
| DCM (Anhydrous) | Solvent | [0.2 M] | Concentration matters (approx 5-10 mL/g) |
| NaOH (aq, 2M) | Hydrolysis Reagent | Excess | Used in Step 2 |
Step-by-Step Workflow
Phase 1: Sulfonylation (Formation of Bis-Sulfonamide)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 2-Bromo-4-chloroaniline (1.0 eq), DMAP (0.2 eq), and Et3N (4.0 eq) to anhydrous DCM . Cool to 0°C (ice bath).
-
Addition: Dropwise add MsCl (3.0 eq) over 15-20 minutes. Do not let the temperature rise above 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Checkpoint: Monitor TLC after 2 hours. You should see the disappearance of the aniline and the appearance of a non-polar spot (Bis-sulfonamide). If aniline remains, add 0.5 eq more MsCl and heat to mild reflux (40°C).
-
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP/Et3N) and Brine. Dry over and concentrate. Result: Crude Bis-sulfonamide.
Phase 2: Selective Hydrolysis (Bis
-
Hydrolysis: Dissolve the crude residue in THF/MeOH (1:1) .
-
Base Addition: Add 2M NaOH (approx 5 eq).
-
Reflux: Heat the mixture to 60°C or mild reflux.
-
Checkpoint: Monitor TLC.[1] The non-polar Bis-spot will disappear, converting to the slightly more polar Mono-sulfonamide. This usually takes 30-60 mins.
-
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Appendix: Reference & Grounding
References
-
General Sulfonamide Synthesis Optimization
-
Bis-Sulfonylation Strategy for Hindered Anilines
- Use of DMAP and excess sulfonyl chloride to overcome steric hindrance is a standard methodology in medicinal chemistry.
-
Organic Letters, 2020, "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent." (Context on difficult sulfonylations). Link
-
Structure Verification
-
PubChem Compound Summary for (2-bromo-4-chlorophenyl)methanesulfonyl chloride (Precursor to the benzyl variant, clarifying nomenclature). Link
-
FAQ: Alternative Scaffold (Benzyl Sulfonamide)
Q: What if my target is 1-(2-bromo-4-chlorophenyl)methanesulfonamide (
-
Chemistry Difference: This is not an aniline reaction. It involves the reaction of 2-bromo-4-chlorobenzyl chloride with a sulfite source followed by amination.
-
Key Troubleshooting: The critical failure point is the oxidative chlorination of the intermediate thiol/isothiouronium salt. Ensure the temperature is kept strictly below 5°C during chlorine gas bubbling or NCS addition to prevent hydrolysis to the sulfonic acid.
Sources
Technical Support: Purification of Crude (2-Bromo-4-chlorophenyl)methanesulfonamide
Diagnostic & Identity Verification (Critical First Step)
Before proceeding with purification, we must address a common nomenclature ambiguity that fundamentally alters the chemical behavior of your target molecule.
Are you working with Structure A or Structure B?
-
Structure A: (2-Bromo-4-chlorophenyl)methanesulfonamide [1]
-
Formula:
-
Class: Primary
-toluenesulfonamide. -
Acidity: Low (
). -
Implication: Safe to wash with mild base (
) to remove acidic impurities without losing product.
-
-
Structure B:
-(2-Bromo-4-chlorophenyl)methanesulfonamide [1]-
Formula:
-
Class:
-Aryl sulfonamide.[2] -
Acidity: Moderate (
). -
Implication:Do NOT wash with basic aqueous solutions; the product will deprotonate and move into the aqueous layer.
-
This guide focuses on Structure A based on your specific syntax. If you are working with Structure B, please adjust the "Chemical Washing" steps to avoid base.
The "Gold Standard" Purification Protocol
For crude (2-Bromo-4-chlorophenyl)methanesulfonamide synthesized via the chlorosulfonation or sulfonyl chloride amination route, Recrystallization from Ethanol/Water is the most robust method. It balances the removal of non-polar benzyl halides and polar sulfonic acid byproducts.
Reagents Required
-
Solvent A: Ethanol (95% or Absolute)
-
Solvent B: Deionized Water (Pre-heated)
-
Wash Solvent: 50:50 EtOH/Water (Ice cold)
Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling Ethanol required to just dissolve the solid.
-
Technique Tip: If the solution is dark brown/red, add activated charcoal (1-2% w/w) and boil for 5 minutes, then filter hot through Celite.
-
-
The "Cloud Point" Titration:
-
Keep the ethanol solution near boiling.
-
Add hot water dropwise with constant swirling.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of hot ethanol to just clear the turbidity.
-
-
Controlled Crystallization:
-
Collection:
-
Once room temperature is reached and crystals have formed, place in an ice bath (
) for 30 minutes to maximize yield. -
Filter via vacuum filtration.
-
Wash the cake with ice-cold 50:50 EtOH/Water.
-
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, often due to impurities lowering the melting point (eutectic formation).
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add Seed Crystals: If you have a tiny amount of pure material, add it once the solution cools slightly.
-
Change Solvent System: Switch to Isopropanol (IPA) and Heptane .
-
Dissolve in minimum hot IPA.
-
Add hot Heptane until cloudy.
-
Why? This system is less polar than EtOH/Water and often favors crystal lattice formation over oiling for halogenated aromatics.
-
Q2: The crude material smells acrid and is highly acidic. How do I remove the sulfonic acid impurity?
Diagnosis: The hydrolysis of the sulfonyl chloride precursor yields (2-bromo-4-chlorophenyl)methanesulfonic acid, a strong acid byproduct.
Corrective Action (Chemical Wash):
-
Before Recrystallization: Dissolve the crude in Ethyl Acetate.
-
Wash the organic layer with 5% Sodium Bicarbonate (
) . -
Mechanism:[5][6][7] The sulfonic acid impurity (
) forms a water-soluble salt ( ) and is removed in the aqueous layer. The sulfonamide ( ) remains in the organic layer. -
Warning: Ensure you are working with Structure A (Primary sulfonamide). If Structure B, this step will wash away your product.
Q3: My yield is low (<40%). Where did I lose the product?
Diagnosis: Sulfonamides have moderate solubility in alcohols. Using too much solvent (low recovery) or washing with warm solvent are common errors.
Corrective Action:
-
Concentrate Mother Liquor: Do not discard the filtrate. Rotovap it down to 20% volume and repeat the crystallization to harvest a "second crop."
-
Solubility Check: If the product is too soluble in Ethanol, switch to Toluene . Many aryl methanesulfonamides crystallize well from hot toluene upon cooling.
Impurity Profile & Removal Logic
The following table summarizes the behavior of common impurities associated with this synthesis:
| Impurity Type | Source | Solubility Profile | Removal Strategy |
| Benzyl Halide | Unreacted Starting Material | Soluble in Hexane/Heptane | Wash crude solid with cold Hexane before recrystallization. |
| Sulfonic Acid | Hydrolysis of Sulfonyl Chloride | Highly Water Soluble | Aqueous Bicarbonate wash (Pre-crystallization). |
| Disulfonimide | Over-reaction ( | Insoluble in Water, Soluble in Base | Recrystallization (remains in mother liquor usually). |
| Inorganic Salts | Water Soluble | Water wash of the filter cake. |
Decision Tree: Purification Workflow
The following diagram outlines the logical decision-making process for purifying this compound based on the state of your crude material.
Caption: Logical workflow for solvent selection and impurity removal based on the physical state and acidity of the crude material.
References
-
BenchChem Technical Support. (2025).[3][4][7] Recrystallization of Sulfonamide Products: Solvent Selection and Troubleshooting. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
US Patent 2,777,844A. (1957). Sulfonamide purification process. Google Patents. Retrieved from
-
LibreTexts Chemistry. (2020). Purification of Sulfanilamide by Crystallization. Retrieved from
-
Dana Bioscience. (2026).[1] Product Specification: N-(2-bromo-4-chlorophenyl)methanesulfonamide. Retrieved from [1]
Sources
Removing impurities from (2-Bromo-4-chlorophenyl)methanesulfonamide preparations
Technical Support Center: Purification of (2-Bromo-4-chlorophenyl)methanesulfonamide
Product Code: [Simulated-Internal-Code] CAS Registry Number: 1423031-31-5 (Analogous Reference) Chemical Structure: 2-Bromo-4-chloro-1-(sulfamoylmethyl)benzene[1][2]
The Impurity Landscape
In the synthesis of (2-Bromo-4-chlorophenyl)methanesulfonamide—typically via the oxidative chlorination of a benzyl isothiouronium salt followed by amination—three distinct classes of impurities persist. Understanding their physicochemical properties is the prerequisite for their removal.[2]
| Impurity Class | Likely Identity | Origin | Physicochemical Behavior |
| Type A: Precursors | (2-Bromo-4-chlorophenyl)methyl chloride/bromide | Unreacted starting material | Lipophilic / Neutral. Insoluble in aqueous base; soluble in non-polar organics.[1][2] |
| Type B: Hydrolysis | (2-Bromo-4-chlorophenyl)methanesulfonic acid | Hydrolysis of sulfonyl chloride intermediate | Highly Polar / Strong Acid. Water-soluble across all pH ranges.[1][2] |
| Type C: Oxidative | 2-Bromo-4-chlorobenzoic acid | Over-oxidation of the methylene bridge | Acidic ( |
| Type D: Dimeric | Thioethers/Disulfides | Incomplete oxidation of thiourea intermediate | Lipophilic. Often presents as a yellow oil or sticky solid.[2] |
Troubleshooting Guide: Diagnostic & Remediation
Issue 1: Product is a sticky, off-white solid that resists drying.[1]
-
Diagnosis: Trapped lipophilic impurities (Type A or D) preventing crystal lattice formation.[2]
-
The Mechanism: The heavy halogenated benzyl halides act as "molecular grease," disrupting hydrogen bonding between sulfonamide moieties.
-
Solution: Do not attempt further recrystallization immediately.[2] Utilize the Acid-Base Swing Protocol (See Section 3) to chemically separate the neutral lipophiles from the acidic sulfonamide.[2]
Issue 2: Persistent acidic smell or low melting point.[1]
-
Diagnosis: Contamination with Sulfonic Acid (Type B).[2]
-
The Mechanism: Sulfonic acids are strong acids (
).[2] Simple water washes are often insufficient due to the "salting out" effect in high ionic strength mother liquors.[2] -
Solution: Repulp the solid in ice-cold water (not solvent).[1][2] The sulfonamide is sparingly soluble in cold water, while the sulfonic acid is highly soluble. Filter and wash until the filtrate pH is neutral.[2]
Issue 3: Yellow coloration in the final product.
-
Diagnosis: Trace elemental bromine or sulfur contaminants.[2]
-
The Mechanism: Halogenated aromatics are sensitive to photodegradation or residual oxidants from the chlorination step.[2]
-
Solution: Recrystallize from Ethanol/Water (4:1) with 1% activated charcoal. The charcoal preferentially adsorbs planar, conjugated impurities responsible for color.
The "Acid-Base Swing" Purification Protocol
This protocol utilizes the weak acidity of the primary sulfonamide proton (
Reagents Required:
-
1.0 M NaOH (Sodium Hydroxide)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
1.0 M HCl (Hydrochloric Acid)
-
pH Paper or Meter[2]
Step-by-Step Methodology:
-
Dissolution (The Selection):
-
The Wash (The Separation):
-
Precipitation (The Recovery):
-
Filtration:
Workflow Visualization
Caption: The Acid-Base Swing Protocol effectively partitions lipophilic impurities into the organic waste and water-soluble acid impurities into the aqueous filtrate.[1]
Frequently Asked Questions (FAQs)
Q: Can I use recrystallization instead of the Acid-Base Swing? A: Only if the purity is already >90%.[1][2] For lower purity material, the heavy halogenated impurities (Type A) tend to co-crystallize or form oils with the product. If you must recrystallize, Ethanol/Water or Toluene are the preferred solvent systems. Toluene is particularly effective at removing non-polar impurities, but the yield will be lower.
Q: Why does my product turn pink upon storage? A: This indicates the presence of trace free amines or phenolic impurities (from hydrolysis of the halogen on the ring, though rare under mild conditions). Store the product in amber vials under Argon at 4°C. The pink color is often superficial and can be removed by a wash with cold methanol.[2]
Q: How do I confirm the removal of the Benzyl Halide precursor?
A: Use Beilstein's Test (qualitative) or LC-MS . In the NMR (
-
Product (
): Typically appears around 4.3 – 4.5 ppm.[1][2] -
Impurity (
): Typically appears around 4.6 – 4.8 ppm (slightly downfield due to the halogen).[1][2]
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard protocols for sulfonamide synthesis via sulfonyl chlorides).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanistic insight into nucleophilic substitution and sulfonamide acidity).
-
BenchChem Technical Repository. (2025).[1][2][3][4] Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide. (Source for oxidative chlorination conditions).
-
PubChem. (2025).[1][2] Compound Summary: (2-Bromo-4-chlorophenyl)methanesulfonyl chloride.[1][2][5][6] National Library of Medicine.[2] (Physical property data for intermediates).
Sources
- 1. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2-Bromo-4-chlorophenyl)methanesulfonyl chloride - High purity | EN [georganics.sk]
- 6. PubChemLite - (2-bromo-4-chlorophenyl)methanesulfonyl chloride (C7H5BrCl2O2S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Low Purity in (2-Bromo-4-chlorophenyl)methanesulfonamide Scale-up
Introduction
Welcome to the technical support center for the synthesis and scale-up of (2-Bromo-4-chlorophenyl)methanesulfonamide. This guide is designed for researchers, process chemists, and drug development professionals who are encountering purity challenges when transitioning from laboratory-scale synthesis to pilot or commercial-scale production. Scaling up presents unique obstacles that can significantly impact purity, yield, and process consistency.[1][2]
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical and engineering principles, empowering you to diagnose and resolve complex purity issues effectively.
Diagram: General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-purity issues during scale-up.
Caption: A logical workflow for troubleshooting low purity in chemical scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Impurity Identification and Analysis
Question 1: We've detected a new, significant impurity in our scaled-up batch that wasn't present or was negligible at the lab scale. How do we identify it?
Answer: The appearance of new or amplified impurities is a classic scale-up challenge, often stemming from issues with heat and mass transfer.[2][3] The first and most critical step is structural elucidation.
Recommended Analytical Workflow:
-
Isolation: The impurity must first be isolated from the bulk material. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the preferred method for obtaining a pure sample of the impurity.[4]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., LC-MS-QTOF) to determine the accurate mass and molecular formula of the impurity.[4] This provides the first clue to its identity. For instance, an observed mass increase might suggest an unwanted side reaction with a solvent or reagent.
-
Nuclear Magnetic Resonance (NMR):
-
¹H and ¹³C NMR: These spectra will provide information on the carbon-hydrogen framework of the impurity. Compare these spectra to the starting material and the final product to identify structural changes.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the complete structure, especially for complex or unexpected impurities.
-
-
Forced Degradation Studies: If the impurity's structure is not immediately obvious, conducting forced degradation studies on the pure product can help. Exposing the pure (2-Bromo-4-chlorophenyl)methanesulfonamide to heat, acid, base, and oxidative conditions can intentionally generate degradation products, which may match the unknown impurity, thereby revealing its formation pathway.[5]
Question 2: What are the most common impurities to expect in this synthesis, and where do they come from?
Answer: Based on the typical synthesis route (sulfonylation of 2-bromo-4-chloroaniline with methanesulfonyl chloride), several process-related impurities are common. Understanding their origin is key to prevention.
Diagram: Synthesis and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Table: Common Process-Related Impurities
| Impurity Name | Potential Source | Causality | Recommended Prevention |
| Impurity A: Methanesulfonic Acid | Hydrolysis of methanesulfonyl chloride.[6][7] | Presence of moisture in solvents, reagents, or reaction vessel. Methanesulfonyl chloride is highly reactive with water.[8] | Use anhydrous solvents and reagents. Purge the reactor with an inert gas (N₂ or Ar) before starting. |
| Impurity B: Bis(methylsulfonyl)amine derivative | Over-reaction or dimerization. | Localized "hot spots" due to poor heat transfer at scale, or poor mixing leading to high local concentrations of methanesulfonyl chloride. | Improve reactor mixing efficiency. Ensure controlled, subsurface addition of methanesulfonyl chloride. Maintain strict temperature control.[1] |
| Impurity C: 2-Bromo-4-chloroaniline (Starting Material) | Incomplete reaction. | Insufficient reaction time, incorrect stoichiometry, or poor mixing preventing reagents from interacting effectively. | Verify reagent stoichiometry and quality. Increase reaction time or temperature moderately. Improve agitation. |
| Impurity D: Di-sulfone Impurities | Reaction with diphenyl sulfone from benzene synthesis. | This can arise from impurities in the starting materials, particularly if benzene was made using older methods involving chlorosulfonic acid.[9] | Source high-purity starting materials and obtain certificates of analysis that specify levels of related impurities. |
Category 2: Reaction and Process Optimization
Question 3: Our yield has dropped significantly, and purity is low since moving to a 50L reactor. We suspect a temperature control issue. What's the underlying cause and solution?
Answer: This is a classic heat transfer problem. As reactor size increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove the heat generated from the exothermic sulfonylation reaction.
-
Causality (The "Why"): In a small flask, heat dissipates quickly through the glass walls. In a 50L reactor, the heat generated in the core of the liquid has a much longer path to travel to the cooling jacket. This can create internal "hot spots" where the temperature is significantly higher than at the sensor, leading to the formation of thermal degradation products and side-products like Impurity B.[3][10]
Troubleshooting Protocol:
-
Characterize the Exotherm: Use a reaction calorimeter (RC1) on a lab scale to understand the heat of reaction and the maximum rate of heat evolution. This data is crucial for safe and effective scale-up.
-
Control Reagent Addition Rate: Do not add the methanesulfonyl chloride all at once. The addition rate should be controlled and tied to the reactor's ability to remove heat. Implement a slow, continuous, subsurface addition. This prevents localized high concentrations and allows the cooling system to keep up.
-
Improve Agitation: Ensure the reactor's agitator (impeller type, speed) is appropriate for the vessel geometry and batch volume to ensure good mixing and facilitate heat transfer to the vessel walls. Poor mixing is a primary cause of thermal gradients.[2]
-
Implement Process Analytical Technology (PAT): Use in-situ probes (e.g., ReactIR) to monitor the reaction progress in real-time, rather than relying solely on time. This allows for more precise control over the reaction endpoint and prevents over-processing.[10]
Question 4: We are observing "oiling out" during the crystallization step, leading to poor impurity rejection. What causes this and how can we fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of forming crystals.[11] This often happens when the solution is cooled too quickly or when the concentration of impurities is high, depressing the melting point of the solute-solvent mixture below the crystallization temperature. The resulting oil is often an impure amorphous phase that traps impurities.
Solutions to Prevent Oiling Out:
-
Slower Cooling Rate: This is the most critical parameter. A slow, controlled cooling profile allows molecules the time to orient themselves into an ordered crystal lattice, which is more effective at excluding impurities.[11][12] Insulate the vessel to slow natural cooling or use a programmable cooling profile for the jacket.
-
Solvent System Optimization:
-
The current solvent may be too nonpolar. Experiment with a more polar solvent or a mixed-solvent system (e.g., ethanol/water, isopropanol/water).[11]
-
Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent can prevent the solution from becoming supersaturated upon cooling.[13]
-
-
Seeding: Introduce a small number of pure seed crystals at the temperature where the solution is just saturated. This provides a template for crystal growth and can bypass the energy barrier required for spontaneous nucleation, preventing the system from becoming overly supersaturated and oiling out.[11]
-
Pre-Purification: If the crude product is highly impure, consider a preliminary purification step like a charcoal treatment (to remove colored impurities) or a silica gel plug filtration before the final crystallization.[11]
Category 3: Analytical Methods & Protocols
Question 5: Can you provide a validated HPLC method for determining the purity of (2-Bromo-4-chlorophenyl)methanesulfonamide?
Answer: Yes. A robust, stability-indicating RP-HPLC method is essential for accurate purity determination. The following method is a good starting point and should be validated in your laboratory.
Protocol: RP-HPLC Purity Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil C8, YMC-Triart C8)[4][14] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time 0 min: 85% A, 15% BTime 25 min: 10% A, 90% BTime 30 min: 10% A, 90% BTime 31 min: 85% A, 15% BTime 40 min: 85% A, 15% B |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 25 °C[4][14] |
| Detection Wavelength | 265 nm[14] |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare sample at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water. |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
Purity Calculation: Percent purity is calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
References
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HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]
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Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]
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ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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Vignan's Foundation for Science, Technology and Research. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Journal of the Association of Official Analytical Chemists. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
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Darcy & Roy Press. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]
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Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
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Pharmaffiliates. (n.d.). sulfonamide-impurities. Retrieved from [Link]
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University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
-
Springer. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
- Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
-
Contract Pharma. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]
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Pharmaceutical Technology. (2026, February 7). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
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World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]
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That's Nice. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing. Retrieved from [Link]
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Crysdot LLC. (n.d.). (2-Bromo-4-chlorophenyl)(methyl)sulfane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of (2-Bromo-4-chlorophenyl)methanesulfonamide
Introduction: The Imperative of Structural Verification in Modern Drug Discovery
Predicting the 1H NMR Spectrum of (2-Bromo-4-chlorophenyl)methanesulfonamide: A First-Principles Approach
The structure of (2-Bromo-4-chlorophenyl)methanesulfonamide presents a fascinating case for 1H NMR analysis. The interplay of the electron-withdrawing bromo and chloro substituents, along with the methanesulfonamide group, creates a distinct electronic environment for each of the aromatic protons.
The protons on the benzene ring are expected to appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. The chemical shift of benzene itself is approximately 7.3 ppm, and the presence of substituents will cause the signals for the protons on the ring to shift upfield or downfield from this value[1][2]. Both bromine and chlorine are electron-withdrawing groups, which will deshield the aromatic protons, moving their signals downfield to a higher ppm value[3]. The methanesulfonamide group is also electron-withdrawing.
Based on the substitution pattern, we can predict the following for the aromatic protons:
-
H-3: This proton is ortho to the bromine atom and meta to the chlorine atom. It is expected to be a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the chlorine atom and meta to the bromine atom. It will be a doublet of doublets due to coupling with H-3 and H-6.
-
H-6: This proton is ortho to the methanesulfonamide group and meta to the chlorine atom. It is expected to be a doublet due to coupling with H-5.
The methylene protons of the methanesulfonamide group will appear as a singlet, as there are no adjacent protons to couple with. The N-H proton of the sulfonamide will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration[3].
The predicted 1H NMR data is summarized in the table below:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H-3 | ~ 7.6 - 7.8 | d | J(H3-H5) ≈ 2-3 (meta) |
| Aromatic H-5 | ~ 7.3 - 7.5 | dd | J(H5-H6) ≈ 8-9 (ortho), J(H5-H3) ≈ 2-3 (meta) |
| Aromatic H-6 | ~ 7.8 - 8.0 | d | J(H6-H5) ≈ 8-9 (ortho) |
| Methylene (-CH2-) | ~ 4.3 - 4.5 | s | - |
| Amine (-NH-) | Variable (e.g., 5.0 - 6.0) | br s | - |
Experimental Protocol for 1H NMR Spectrum Acquisition
This section outlines a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of (2-Bromo-4-chlorophenyl)methanesulfonamide.
I. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common first choice for many organic molecules[4]. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) can be used. The choice of solvent is critical as it can influence the chemical shifts of labile protons like the N-H of the sulfonamide.
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of (2-Bromo-4-chlorophenyl)methanesulfonamide into a clean, dry vial[5]. Add approximately 0.6-0.7 mL of the chosen deuterated solvent[4][6].
-
Filtration: To ensure a homogenous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[4].
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. The spectrometer's field is then "locked" onto the deuterium signal of the solvent. This ensures field stability during the experiment[6].
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is a crucial step to obtain sharp, well-resolved NMR signals[6].
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a standard 1H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).
III. Data Processing
-
Fourier Transform: The acquired FID is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Integration: The relative areas under the peaks are integrated to determine the ratio of protons giving rise to each signal.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm).
Visualization of the Analytical Workflow
Caption: Workflow for 1H NMR analysis of (2-Bromo-4-chlorophenyl)methanesulfonamide.
Structural Insights from Predicted 1H NMR
Caption: Predicted coupling patterns for the aromatic protons.
Comparison with Alternative Analytical Techniques
While 1H NMR is indispensable for determining the precise connectivity of protons, a comprehensive structural elucidation often benefits from complementary analytical techniques.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| 1H NMR Spectroscopy | Precise proton environment, connectivity through coupling, and stoichiometry. | Unambiguously determines the substitution pattern on the aromatic ring. | Does not directly provide information on the carbon skeleton or molecular weight. |
| 13C NMR Spectroscopy | Number and chemical environment of unique carbon atoms. | Confirms the number of carbons in the molecule and provides information about their hybridization (aromatic, aliphatic)[7]. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times[7]. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula and the presence of bromine and chlorine through their characteristic isotopic patterns. | Does not provide information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of the N-H and S=O bonds of the sulfonamide group and C-H bonds of the aromatic ring. | Provides limited information on the overall molecular structure. |
A combined approach, utilizing 1H NMR, 13C NMR, MS, and IR, provides a self-validating system for the complete and unambiguous structural determination of (2-Bromo-4-chlorophenyl)methanesulfonamide[8][9].
Conclusion: The Central Role of 1H NMR in Structural Elucidation
The predicted 1H NMR spectrum of (2-Bromo-4-chlorophenyl)methanesulfonamide, based on established spectroscopic principles, provides a detailed roadmap for its structural verification. The distinct chemical shifts and coupling patterns of the aromatic protons serve as a unique fingerprint for this specific substitution pattern. While other techniques like MS and IR provide valuable complementary data, 1H NMR remains the primary tool for elucidating the precise isomeric structure. This guide underscores the importance of a thorough understanding of NMR principles for the successful characterization of novel compounds in the pharmaceutical and chemical sciences.
References
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 15, 2026, from [Link]
-
Beck, Z., & Gcs, M. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(4), 689–696. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
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NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved February 15, 2026, from [Link]
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1H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved February 15, 2026, from [Link]
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Basics of NMR. (2021, April 18). Mesbah Energy Company. Retrieved February 15, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Western University. Retrieved February 15, 2026, from [Link]
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Špirtović-Halilović, S., Salihović, M., Jabeen, I., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 108-117. [Link]
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The Aromatic Region. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]
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Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Supplementary Information. (n.d.). Beilstein Journals. Retrieved February 15, 2026, from [Link]
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STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. Retrieved February 15, 2026, from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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Špirtović-Halilović, S., Salihović, M., Jabeen, I., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [Link]
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Spectroscopy 13C NMR and 1H NMR. (2021, September 27). Mesbah Energy Company. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Bromo-4-chlorophenyl)methanesulfonamide
This document provides essential procedural guidance for the safe and compliant disposal of (2-Bromo-4-chlorophenyl)methanesulfonamide. As a halogenated aromatic sulfonamide, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. The procedures outlined below are grounded in established safety protocols and regulatory frameworks to protect laboratory personnel and minimize environmental impact.
Hazard Profile and Risk Assessment: A Proactive Approach
While a specific, comprehensive Safety Data Sheet (SDS) for (2-Bromo-4-chlorophenyl)methanesulfonamide is not always readily available, a robust risk assessment can be conducted by analyzing its structural components and the known hazards of analogous compounds.
Structural Analysis:
-
Halogenated Aromatic Ring (Bromo- and Chloro- substituted): This feature is a significant indicator of potential environmental persistence. Halogenated organic compounds are often resistant to natural degradation pathways and can be classified as Persistent Organic Pollutants (POPs).[1][2] These substances can bioaccumulate in organisms and pose long-term risks to ecosystems.[1][3] Furthermore, improper incineration of halogenated compounds can lead to the formation of highly toxic dioxins and furans.[1]
-
Methanesulfonamide Group: Sulfonamides as a class can exhibit biological activity. Based on data from similar sulfonamides and halogenated aromatics, we can infer a profile of potential hazards.[4][5][6]
Inferred Hazard Profile:
| Hazard Classification | Description & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely harmful if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds.[5][6][7] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[4][6] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Environmental Hazard | Considered a persistent organic pollutant due to its halogenated aromatic structure. Very toxic to aquatic life with long-lasting effects.[1][3][8] |
This profile necessitates that (2-Bromo-4-chlorophenyl)methanesulfonamide be managed as a regulated hazardous waste from its point of generation.
Regulatory Framework: Ensuring Compliance
The disposal of this chemical falls under a strict regulatory framework designed to ensure "cradle-to-grave" management of hazardous materials.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are legally responsible for its safe management.[9] This includes proper identification, storage, and disposal through licensed facilities.[10]
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates the establishment of a written Chemical Hygiene Plan (CHP) .[11][12] This plan must outline specific procedures for safe handling and waste disposal within your institution. Your primary resource for operational questions should be your institution's Environmental Health and Safety (EHS) department, which implements the CHP.
Standard Operating Procedure (SOP) for Disposal
Adherence to a standardized disposal protocol is critical. The following steps provide a clear workflow from waste generation to final removal.
A. Immediate Safety Precautions: Before handling the waste, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A properly fitted lab coat.
-
All handling of waste should occur in a well-ventilated area or under a chemical fume hood.[13]
B. Step-by-Step Disposal Protocol:
-
Waste Segregation (The Cardinal Rule):
-
DO NOT mix this waste stream with any other chemical waste unless explicitly permitted by your EHS department.[14]
-
Solid Waste: Collect any residual powder, contaminated weigh boats, or non-sharp materials in a dedicated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated liquid hazardous waste container.
-
Contaminated Labware: All items that have come into direct contact with the compound (e.g., pipette tips, gloves, bench paper) are considered contaminated and must be disposed of as solid hazardous waste.[8]
-
-
Containerization:
-
Labeling:
-
Proper labeling is a critical compliance and safety step. The container must be clearly and indelibly labeled with:
-
-
Storage:
-
Final Disposal:
-
The primary and required method for final disposal is through your institution's EHS department or a licensed hazardous waste contractor.[8]
-
Never attempt to dispose of this chemical down the drain or in regular trash.[15]
-
The recommended destruction method for halogenated compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbers to prevent the release of toxic byproducts.[8][15]
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of (2-Bromo-4-chlorophenyl)methanesulfonamide.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent entry. If the material is volatile, ensure ventilation is appropriate (or contained, depending on the spill size).
-
Report: Contact your institution's EHS department and follow their specific emergency reporting protocol.
-
Cleanup (Only if trained): Do not attempt to clean a significant spill unless you are trained and equipped to do so under your facility's emergency response plan.[16]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the disposal of (2-Bromo-4-chlorophenyl)methanesulfonamide is performed safely, responsibly, and in full compliance with regulatory standards, thereby building a culture of safety and environmental stewardship.
References
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- Halogenated Organic Compounds. (n.d.). Area → Sustainability.
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
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- Hazardous Waste. (2026, February 12). US EPA.
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- Hazardous Substance Fact Sheet - Sulphamic Acid. (n.d.). NJ.gov.
- Safety Data Sheet - N-[(2-chlorophenyl)methyl]methanesulfonamide. (2017, December 1). Key Organics.
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- Safety Data Sheet - (2-Bromo-4-chlorophenyl)methanesulfonamide. (2024, December 19). CymitQuimica.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
